Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the cyclization steps .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid group can be oxidized to form corresponding carboxylates.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different imidazolidine derivatives.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Imidazolidine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Shares the fluoropyridine moiety but lacks the imidazolidinone and benzoic acid groups.
2-Fluoro-5-pyridylboronic acid: Another fluoropyridine derivative with different functional groups.
Uniqueness
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group. This combination imparts specific chemical properties and potential biological activities that are not found in simpler fluoropyridine derivatives .
Eigenschaften
CAS-Nummer |
651749-20-1 |
---|---|
Molekularformel |
C15H12FN3O3 |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
3-[3-(6-fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C15H12FN3O3/c16-13-5-4-12(9-17-13)19-7-6-18(15(19)22)11-3-1-2-10(8-11)14(20)21/h1-5,8-9H,6-7H2,(H,20,21) |
InChI-Schlüssel |
OENUYOQTPIZFDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CN=C(C=C2)F)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.